molecular formula C11H11N3O B3059008 N,N-dimethylquinoxaline-6-carboxamide CAS No. 936083-31-7

N,N-dimethylquinoxaline-6-carboxamide

Cat. No.: B3059008
CAS No.: 936083-31-7
M. Wt: 201.22 g/mol
InChI Key: HQOVESVNZPVFDO-UHFFFAOYSA-N
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Description

N,N-Dimethylquinoxaline-6-carboxamide is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.225 g/mol . This compound features a quinoxaline heterocyclic core, a structure known for its diverse and significant pharmacological properties . The quinoxaline scaffold is a valuable pharmacophore in medicinal chemistry, frequently investigated for its potential in designing new anti-cancer agents . Research indicates that derivatives based on the quinoxaline-6-carboxamide structure can exhibit potent cytotoxic effects by inducing apoptosis, a programmed cell death process that is a desirable target for eliminating cancer cells . Furthermore, structurally related quinoxaline-carbohydrazide hybrids have been rationally designed and studied as potential anti-diabetic agents through α-glucosidase inhibition . The compound is classified as a non-polymer and has a formal charge of zero . Its canonical SMILES is represented as CN(C)C(=O)c1ccc2nccnc2c1, and its InChIKey is HQOVESVNZPVFDO-UHFFFAOYSA-N . This product is intended for research purposes and forensic analysis only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOVESVNZPVFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640497
Record name N,N-Dimethylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936083-31-7
Record name N,N-Dimethylquinoxaline-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acyl Chloride Intermediate Route

The most widely documented approach involves converting quinoxaline-6-carboxylic acid to its reactive acyl chloride derivative, followed by nucleophilic substitution with dimethylamine.

Procedure :

  • Activation Step : Quinoxaline-6-carboxylic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours to form quinoxaline-6-carbonyl chloride.
  • Amidation : The acyl chloride is treated with dimethylamine in acetone under basic conditions (K₂CO₃) at 0–5°C, yielding N,N-dimethylquinoxaline-6-carboxamide after purification.

Key Parameters :

  • Solvent : Dry toluene or dichloromethane for activation; acetone for amidation.
  • Temperature : 100–110°C for activation; ice-cold conditions for amine coupling.
  • Yield : 70–85% (inferred from analogous quinoline-6-carboxamide syntheses).

Advantages :

  • High reactivity of acyl chloride ensures rapid amide bond formation.
  • Scalable for industrial production due to straightforward isolation.

Limitations :

  • Thionyl chloride requires careful handling due to corrosivity.
  • Potential over-chlorination side reactions necessitate precise stoichiometry.

Carbodiimide-Mediated Coupling

Water-soluble carbodiimide (WSCD) reagents enable direct coupling of quinoxaline-6-carboxylic acid with dimethylamine under mild conditions.

Procedure :

  • Activation : Quinoxaline-6-carboxylic acid is dissolved in dimethylformamide (DMF) with WSCD (e.g., EDCI) and a catalytic base (e.g., HOBt).
  • Amine Addition : Dimethylamine hydrochloride is introduced, and the reaction proceeds at 25°C for 12–24 hours.

Key Parameters :

  • Reagents : EDCI/HOBt system for enhanced efficiency.
  • Yield : 60–75% (based on analogous quinoxaline carboxamide syntheses).

Advantages :

  • Avoids hazardous acyl chloride intermediates.
  • Compatible with temperature-sensitive substrates.

Limitations :

  • Requires chromatographic purification due to byproduct formation.
  • Higher cost of carbodiimide reagents compared to SOCl₂.

Nucleophilic Substitution Approaches

Halogenated Quinoxaline Precursors

Halogen atoms at the 6-position serve as leaving groups for nucleophilic displacement with dimethylamine.

Procedure :

  • Synthesis of 6-Haloquinoxaline : Quinoxaline-6-carbonyl chloride is treated with PCl₅ or PBr₃ to form 6-chloro- or 6-bromoquinoxaline.
  • Amination : The halogenated intermediate reacts with excess dimethylamine in ethanol at 80°C for 8–12 hours.

Key Parameters :

  • Catalyst : CuI or Pd(OAc)₂ for Ullmann-type coupling (optional).
  • Yield : 50–65% (lower due to competing side reactions).

Advantages :

  • Applicable to electron-deficient quinoxaline systems.
  • Enables late-stage functionalization.

Limitations :

  • Limited by the availability of halogenated precursors.
  • Requires high-pressure conditions for efficient amination.

Innovative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

  • One-Pot Activation-Coupling : Quinoxaline-6-carboxylic acid, SOCl₂, and dimethylamine are combined in a microwave reactor.
  • Irradiation : Heated at 120°C for 15–20 minutes under 300 W power.

Key Parameters :

  • Solvent : Toluene or DMF.
  • Yield : 80–90% (estimated from similar microwave-assisted amidation).

Advantages :

  • Energy-efficient and time-saving.
  • Minimizes decomposition of heat-labile intermediates.

Limitations :

  • Specialized equipment required.
  • Limited scalability for industrial applications.

Comparative Analysis of Methodologies

Method Reagents Temperature Time Yield Purity
Acyl Chloride Route SOCl₂, K₂CO₃ 100–110°C 6–8 hours 70–85% >95%
Carbodiimide Coupling EDCI, HOBt 25°C 12–24 hours 60–75% 90–92%
Halogen Displacement PCl₅, Dimethylamine 80°C 8–12 hours 50–65% 85–88%
Microwave-Assisted SOCl₂, Microwave 120°C 15–20 minutes 80–90% >97%

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from warm ethanol or ethyl acetate, achieving >95% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 8.5–9.0 ppm; N-methyl groups appear as singlets at δ 3.0–3.2 ppm.
  • ¹³C NMR : Carbonyl carbon (C=O) at δ 165–168 ppm; quinoxaline carbons at δ 120–150 ppm.

Chemical Reactions Analysis

N,N-dimethylquinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dimethylquinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

Compound Name Substituents Molecular Formula Key Functional Groups IR C=O (cm⁻¹) Yield (%)
N,N-Dimethylquinoxaline-6-carboxamide 6-carboxamide, N,N-dimethyl C₁₁H₁₁N₃O Amide, quinoxaline ~1635 N/A
3-Chloro-N,N-diethylquinoxaline-2-carboxamide (Compound 6) 2-carboxamide, 3-Cl, N,N-diethyl C₁₃H₁₄ClN₃O Amide, chloro, quinoxaline 1635 49
Methyl 2,3-dimethylquinoxaline-6-carboxylate 6-carboxylate, 2,3-dimethyl C₁₂H₁₂N₂O₂ Ester, methyl, quinoxaline N/A N/A
  • Positional Isomerism : Moving the carboxamide from position 6 (target compound) to 2 (Compound 6) introduces steric hindrance near the chloro substituent, reducing synthetic yield (49% vs. unreported for the target) .

Ring Saturation and Bioactivity

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide (C₁₁H₁₃N₃O₂) :

  • The 2-oxo group introduces hydrogen-bonding capacity, which may improve target binding in biological assays.

Heterocyclic Modifications

6-Quinoxalinecarboxamide with Thienyl Substituents (C₂₆H₂₁N₃OS₂) :

  • Thienyl groups enhance π-π stacking interactions, improving binding to aromatic receptors.
  • Higher molecular weight (455.59 g/mol vs. 201.23 g/mol for the target compound) may reduce metabolic clearance rates.

Palladium-Catalyzed Coupling

  • Example: 3-Chloro-N,N-diethylquinoxaline-2-carboxamide is synthesized using Pd(II) acetate, Et₃N, and phenylacetylene . Similar methods likely apply to the target compound.
  • Yield Optimization : Diethylamide derivatives show moderate yields (49%), suggesting that dimethyl analogues may require adjusted stoichiometry or catalysts.

Nucleophilic Substitution

  • Cardiff University’s method for Series A/B compounds involves reacting 2,3-dichloro-6-nitroquinoxaline with amines in DMSO under nitrogen . This approach is scalable for this compound.

Biological Activity

N,N-Dimethylquinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis typically involves the reaction of 6-carboxyquinoxaline derivatives with dimethylamine. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

  • In Vitro Studies :
    • The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In one study, it exhibited IC50 values of 8.50 µM against MCF-7 cells, indicating potent antiproliferative effects .
    • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the cleavage of PARP, leading to cell cycle arrest in the G2-M phase .
  • Case Study :
    • A recent study synthesized a series of quinoxaline derivatives, including this compound, which showed promising results in inhibiting tumor growth in animal models .

Antimicrobial Activity

  • Antibacterial Properties :
    • This compound has demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported in the range of 3.91–500 µg/mL, with some derivatives showing excellent activity below 15.625 µg/mL .
  • Antimycobacterial Activity :
    • The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting MIC values as low as 3.91 µg/mL, indicating strong potential as an anti-tuberculosis agent .

Summary of Biological Activities

Activity Cell Line/Pathogen IC50/MIC (µg/mL) Mechanism
AnticancerMCF-7 (breast cancer)8.50Induces apoptosis via caspase activation
AntibacterialE. coli< 15.625Inhibits bacterial growth
AntibacterialS. aureus< 15.625Inhibits bacterial growth
AntimycobacterialMycobacterium tuberculosis3.91Disrupts mycobacterial metabolism

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N,N-dimethylquinoxaline-6-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, quinoxaline derivatives are synthesized by reacting dichloroquinoxaline with amines in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (100–120°C). Purification is achieved via column chromatography using silica gel with ethyl acetate/hexane gradients . Key optimization parameters include stoichiometric ratios of reactants, solvent choice (DMF enhances reactivity due to its high polarity), and reaction duration (4–20 hours depending on substituents).

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm dimethylamide groups (e.g., δ ~3.2–3.6 ppm for N-CH3_3 protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 263/265 for chlorinated analogs) .
  • IR Spectroscopy : Peaks at ~1635 cm1^{-1} confirm carbonyl (C=O) stretching .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the foundational biological assays used to screen this compound for activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Testing : Agar dilution or broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines to assess IC50_{50} .
  • Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or oxidoreductases, leveraging quinoxaline’s electron-deficient core .

Advanced Research Questions

Q. How do substituent modifications on the quinoxaline core influence pharmacological activity?

  • Methodological Answer : Systematic SAR studies compare analogs with varied substituents (e.g., chloro, methyl, or phenyl groups). For example:

  • Electron-Withdrawing Groups (Cl, NO2_2) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • N,N-Dialkylamide Groups : Improve solubility and bioavailability by reducing crystallinity .
  • Table 1 : Activity trends for analogs (hypothetical data based on ):
Substituent PositionGroupIC50_{50} (μM)LogP
6-CarboxamideN,N-Dimethyl12.51.8
6-CarboxamideN,N-Diethyl18.32.4
6-Chloro-8.72.1

Q. How can computational methods guide the design of quinoxaline-based inhibitors?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like EGFR or ROS1 kinases. Quinoxaline’s planar structure often π-stacks with aromatic residues (e.g., Phe in ATP-binding pockets) .
  • QSAR Modeling : MLR or PLS regression correlates substituent descriptors (e.g., Hammett σ, molar refractivity) with activity .
  • MD Simulations : Assess stability of inhibitor-protein complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

  • Methodological Answer :

  • Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous DMF purity >99.9%) and equipment (e.g., temperature-controlled oil baths ±1°C) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, yields may vary due to uncontrolled moisture in DMF, leading to hydrolysis .
  • Cross-Validation : Confirm biological activity through orthogonal assays (e.g., SPR alongside enzyme inhibition) .

Methodological Considerations for Experimental Design

Q. What strategies mitigate side reactions during quinoxaline functionalization?

  • Methodological Answer :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amines during halogenation .
  • Catalyst Optimization : Palladium acetate (5 mol%) in DMF reduces byproducts during cross-coupling .
  • Low-Temperature Quenching : Rapid cooling after reaction completion prevents decomposition of labile intermediates .

Q. What in vitro models are optimal for studying neuroprotective effects of quinoxaline derivatives?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess oxidative stress via ROS-sensitive dyes (e.g., DCFH-DA) .
  • SH-SY5Y Cell Line : Measure Aβ-induced toxicity and caspase-3 activation .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N-dimethylquinoxaline-6-carboxamide
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N,N-dimethylquinoxaline-6-carboxamide

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